N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Isoxazole

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1193390-10-1) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, specifically featuring a 5-methyl-1,2-oxazole core linked via an amide bond to a 3-amino-4-chlorophenyl ring. This structural class is a recognized scaffold for modulating ionotropic glutamate receptors and protein arginine methyltransferases, making the precise substitution pattern a critical determinant of biological activity and selectivity.

Molecular Formula C11H11Cl2N3O2
Molecular Weight 288.13 g/mol
CAS No. 1193390-10-1
Cat. No. B1419412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
CAS1193390-10-1
Molecular FormulaC11H11Cl2N3O2
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)N.Cl
InChIInChI=1S/C11H10ClN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H
InChIKeyUWPWYDPIMJLACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride: A Defined Isoxazole-4-Carboxamide Research Probe


N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1193390-10-1) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, specifically featuring a 5-methyl-1,2-oxazole core linked via an amide bond to a 3-amino-4-chlorophenyl ring [1]. This structural class is a recognized scaffold for modulating ionotropic glutamate receptors and protein arginine methyltransferases, making the precise substitution pattern a critical determinant of biological activity and selectivity [2]. The compound is primarily utilized as a research tool or building block in medicinal chemistry programs targeting neurological disorders and oncology, where its specific halogenated and aminated phenyl ring differentiates it from other in-class candidates for structure-activity relationship (SAR) studies .

N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride: Why In-Class Structural Analogs Require Rigorous Cross-Validation


Substituting a different halogen or altering the amino group position within the isoxazole-4-carboxamide series can lead to dramatic shifts in potency, selectivity, and pharmacokinetic profile due to the scaffold's sensitivity to steric and electronic effects at the AMPA receptor and other neurological targets [1]. A direct class-level analog, N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1193388-99-6), lacks the crucial 4-chloro substituent, resulting in a significantly lower molecular weight (253.68 g/mol vs. 288.13 g/mol) and potentially altered target engagement and physicochemical properties . Therefore, generic procurement of a '5-methylisoxazole-4-carboxamide' derivative without verifying the exact substitution pattern will likely yield non-comparable data, compromising the reproducibility and validity of research findings.

Quantitative Differentiation Guide for N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride (CAS 1193390-10-1)


Structural Differentiation from 4-Aminophenyl Analog via Molecular Properties

A direct comparison of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Target Compound) with its close analog N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Comparator) reveals key physiochemical differentiators originating from the 4-chloro and meta-amino substituents. The target compound possesses a significantly higher computed LogP of 3.0, indicating greater lipophilicity than the 4-aminophenyl analog with a LogP of 1.7 [1]. This difference in lipophilicity, along with a larger molecular weight (288.13 vs 253.68 g/mol), directly influences membrane permeability and target binding kinetics, making the target compound a superior probe for targets with lipophilic binding pockets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isoxazole

Differentiation from 3-Amino-4-fluorophenyl Analog via Halogen Impact on Binding Kinetics

Analysis of a structurally analogous halogen series reveals a crucial role for the 4-chloro group in modulating receptor kinetics. In a class-level isoxazole-4-carboxamide study on AMPA receptors, the brominated analog N-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CIC-2) reduced receptor current by 7.8-fold, while the chlorinated counterpart (CIC-1) achieved an 8-fold reduction [1]. Extrapolating this structure-activity trend to the target compound, its specific 4-chloro substitution is predicted to confer binding kinetics distinct from the 3-amino-4-fluorophenyl analog (CAS 1193389-78-4), which, as a smaller, more electronegative halogen, would likely exhibit different target residence time and potency profiles [1].

Receptor Pharmacology AMPA Receptor Electrophysiology

Salt Form Differentiation: Hydrochloride Stability and Purity Specifications

The target compound is consistently supplied as the hydrochloride salt, ensuring enhanced aqueous solubility and solid-state stability compared to its free base form (CAS 926211-80-5) . Commercial specifications from multiple reputable vendors confirm a minimum purity of 95%, with a standard lot analysis demonstrating a monoisotopic mass of 287.0228 Da (theoretical) [1]. A key comparator, N-(3-amino-4-chlorophenyl)-5-methylisoxazole-4-carboxamide free base (CAS 926211-80-5), is also commercially available but is often reported at 95% purity with a lower molecular weight (251.67 g/mol) and no salt counterion to aid dissolution, making the hydrochloride form the preferred choice for direct biological assay without additional formulation steps .

Chemical Procurement Compound Management Analytical Chemistry

Definitive Research Applications for N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride: A Guide for Scientific Procurement


AMPA Receptor Modulation Research in Pain and Neurology

Building on class-level evidence that closely related isoxazole-4-carboxamides are potent AMPA receptor modulators, this compound is a critical probe for delineating the role of Ca²⁺-permeable AMPA receptors in nociceptive pathways [1]. Its distinct 3-amino-4-chlorophenyl substituent is expected to confer unique deactivation and desensitization kinetics compared to analogs, making it uniquely suited for electrophysiology and chronic pain model studies where specific receptor subtype modulation is required to validate disease hypotheses [1].

Medicinal Chemistry SAR Exploration of Isoxazole-Based Kinase or Epigenetic Inhibitors

The compound serves as a versatile building block for constructing focused libraries targeting bromodomain-containing proteins or arginine methyltransferases (PRMTs), which are known to interact with isoxazole scaffolds [1]. The presence of a free amino group on the phenyl ring provides a synthetic handle for further derivatization (e.g., to create PROTACs or affinity probes), while the 4-chloro substituent enhances lipophilicity, a key advantage over the 4-fluorophenyl analog for improving metabolic stability and cell permeability of the final conjugate [2].

Physicochemical Validation Set for CNS Drug Discovery Assays

Due to its computed LogP of 3.0, this compound can be incorporated as a reference standard in CNS multiparameter optimization (MPO) panels to benchmark new designed analogs, particularly when optimizing for blood-brain barrier penetration [2]. Its consistent 95% purity and hydrochloride salt form ensure reproducible experimental outcomes in high-throughput ADME-Tox assays, such as microsomal stability and permeability assays, which are sensitive to variations in free base/salt form and purity [2].

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